molecular formula C11H23NO2 B1399560 (4-Methoxybutyl)[(oxan-4-yl)methyl]amine CAS No. 1247151-61-6

(4-Methoxybutyl)[(oxan-4-yl)methyl]amine

Cat. No. B1399560
CAS RN: 1247151-61-6
M. Wt: 201.31 g/mol
InChI Key: KHYLJRZCKQKJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methoxybutyl)[(oxan-4-yl)methyl]amine” is a chemical compound with the molecular formula C11H23NO2 . It has a molecular weight of 201.31 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(4-Methoxybutyl)[(oxan-4-yl)methyl]amine” consists of 11 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“(4-Methoxybutyl)[(oxan-4-yl)methyl]amine” is a liquid at room temperature . The boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

1. Neurochemistry and Metabolism Studies

In neurochemistry, compounds similar to (4-Methoxybutyl)[(oxan-4-yl)methyl]amine are studied for their roles in metabolism. For instance, 4-Hydroxy-3-methoxyphenylethylamine (3-methoxytyramine), an intermediate in dopamine metabolism, is quantitatively determined using mass fragmentography, highlighting the compound's significance in neurochemical pathways (Kilts et al., 1977).

2. Reaction Mechanism Exploration

Studies on compounds similar to (4-Methoxybutyl)[(oxan-4-yl)methyl]amine have explored reaction mechanisms in organic chemistry. For example, research on the rearrangement of allylcarbinyl Grignard reagents, which bear structural resemblance to the compound, sheds light on complex organic synthesis processes (Silver et al., 1960).

3. Organic Synthesis and Mechanism

The compound's analogs are used in organic synthesis, such as in the synthesis of 2-pyridone derivatives. This process is optimized for the efficient preparation of biologically and medicinally interesting molecules, highlighting the compound's role in advancing synthetic organic chemistry (Zhang et al., 2013).

4. Polymerization Processes

Similar compounds are studied for their role in polymerization processes. For instance, nitroxide adducts are evaluated as initiators for controlled radical polymerization of methacrylate monomers, demonstrating the importance of such compounds in polymer chemistry (Ansong et al., 2009).

5. Biomedical Analysis

Compounds structurally related to (4-Methoxybutyl)[(oxan-4-yl)methyl]amine are utilized in biomedical analysis. For example, 6-Methoxy-4-quinolone, derived from similar compounds, serves as a novel fluorophore for biomedical analysis, showcasing the application in analytical chemistry and diagnostics (Hirano et al., 2004).

properties

IUPAC Name

4-methoxy-N-(oxan-4-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-13-7-3-2-6-12-10-11-4-8-14-9-5-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYLJRZCKQKJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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